

physical and chemical properties of p-Menthane-3,8-diol isomers

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Compound of Interest

Compound Name: *p*-Menthane-3,8-diol

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An In-depth Technical Guide to the Physical and Chemical Properties of **p-Menthane-3,8-diol** (PMD) Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the stereoisomers of **p-Menthane-3,8-diol** (PMD), a widely recognized and effective insect repellent derived from the essential oil of *Corymbia citriodora*. PMD's efficacy and safety profile have made it a subject of significant interest in the development of biopesticides and personal care products. This document details its properties, the methodologies for its synthesis and analysis, and the logical workflows involved in its production.

p-Menthane-3,8-diol is a monoterpenoid diol with three stereocenters, resulting in eight possible stereoisomers.^{[1][2]} These are primarily classified into cis and trans diastereomers based on the relative orientation of the hydroxyl group at position 3 and the 2-hydroxypropyl group at position 1 of the cyclohexane ring.^[3] Commercial PMD is typically a mixture of these isomers, with the specific ratio influencing its physical properties and potentially its repellent activity.^{[3][4]}

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **p-Menthane-3,8-diol** and its primary cis and trans isomers. Quantitative data has been compiled from various

sources to provide a comparative overview.

Table 1: General Properties of p-Menthane-3,8-diol

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ O ₂	[1][5][6]
Molecular Weight	172.27 g/mol	[1][5][6]
CAS Number	42822-86-6 (for the mixture of isomers)	[1][5][7]
Appearance	Colorless, opaque white solid	[1][8]
Odor	Faint mint, similar to menthol	[5][8]
Boiling Point	266-268 °C @ 760 mmHg	[5][7]
Density	~1.009 g/cm ³	[1][5]
Refractive Index	~1.486	[5]
Solubility	Soluble in alcohol; slightly soluble in water (670.7 mg/L @ 25 °C est.)	[5][7]
logP (o/w)	1.374 - 1.607 (est.)	[6][7]

Table 2: Properties of cis- and trans-p-Menthane-3,8-diol Isomers

Property	cis-Isomer	trans-Isomer	Reference
Melting Point (°C)	82	74	[4]
72-75	68-69	[9]	
92	-	[10]	
67	73	[11]	
Optical Rotation [α]D	racemic mixture: 0°	(+)-trans: +8.0°; (-)-trans: -7.8°	[9]
(+)-cis: +5.2° (neat, for a mixture)	-	[11]	
(+)-cis: +12.0°	(-)-trans: -6.0°; (+)-trans: +6.1°	[12]	

Note: Discrepancies in reported melting points may arise from variations in the purity and specific enantiomeric composition of the samples analyzed.[3]

Experimental Protocols

Detailed methodologies for the synthesis, separation, and analysis of PMD isomers are crucial for research and quality control.

Synthesis of p-Menthane-3,8-diol via Acid-Catalyzed Cyclization of Citronellal

This protocol describes the common method for synthesizing PMD from citronellal, the primary component of *C. citriodora* essential oil.[13][14] The reaction involves an intramolecular Prins reaction followed by hydration.[14]

Materials:

- *Corymbia citriodora* essential oil (or purified citronellal)
- Sulfuric acid (H₂SO₄), 0.25% aqueous solution

- n-Heptane or n-Hexane
- Sodium bicarbonate (NaHCO_3), 10% aqueous solution
- Anhydrous sodium sulfate (Na_2SO_4)
- 250 mL two-necked flask, magnetic stirrer, separatory funnel, filter paper

Procedure:

- Reaction Setup: Place 25 g of C. citriodora essential oil into a 250 mL two-necked flask equipped with a magnetic stirrer.[15]
- Acid Addition: Add the 0.25% sulfuric acid solution to the essential oil. A common ratio is 3:1 acid solution to oil by weight.[4]
- Reaction: Stir the mixture vigorously at a controlled temperature, typically 50°C , for 5 to 11 hours.[4][16] The progress can be monitored using Thin Layer Chromatography (TLC).[15]
- Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 10% sodium bicarbonate solution until effervescence ceases to neutralize the sulfuric acid.[15]
- Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of n-hexane or n-heptane to extract the organic components. Shake vigorously and allow the layers to separate.[15]
- Washing & Drying: Collect the upper organic layer and wash it with distilled water. Dry the organic phase by adding anhydrous Na_2SO_4 and letting it stand for 30 minutes.[15]
- Crystallization: Filter the dried solution to remove the Na_2SO_4 . Cool the filtrate to a low temperature (-25°C to -50°C) for 24-48 hours to induce crystallization of PMD.[15][16]
- Isolation: Collect the crystalline precipitate by filtration. Wash the crystals with a small amount of cold n-hexane to remove residual oils and dry them at 50°C for approximately 7 hours.[4][15]

Isomer Separation by Column Chromatography

The synthesized PMD is a mixture of cis and trans isomers. These can be separated for analytical purposes using silica gel column chromatography.^{[4][15]}

Materials:

- Crude PMD product
- Silica gel 60
- Mobile Phase: n-hexane:ethyl acetate (4:1 v/v)
- Chromatography column (e.g., 40 cm x 2 cm)
- Collection tubes, rotary evaporator

Procedure:

- Column Packing: Prepare a slurry of silica gel 60 in the mobile phase and carefully pack the chromatography column.
- Sample Loading: Dissolve a known amount of the crude PMD product (e.g., 0.50 g) in a minimal volume of the mobile phase and load it onto the top of the silica gel column.^[4]
- Elution: Begin eluting the sample with the n-hexane:ethyl acetate (4:1) mobile phase, collecting fractions of a consistent volume.
- Fraction Analysis: Monitor the collected fractions using TLC to identify which contain the separated isomers. Typically, the cis-PMD isomer elutes before the trans-PMD isomer.^[4]
- Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the isolated cis- and trans-PMD.^[4]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and determining the stereochemistry of the PMD isomers.^[2]

Sample Preparation:

- Dissolve 5-10 mg of the purified PMD isomer in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.

^1H NMR Spectroscopy Protocol:

- Instrument: 300-500 MHz NMR Spectrometer.
- Experiment: Standard single-pulse experiment.
- Key Parameters:
 - Temperature: 298 K
 - Spectral Width: 0-12 ppm
 - Number of Scans: 8-16
- Data Analysis: Key distinguishing signals include the proton at the C3 position (H-3), which appears around 3.87 ppm for the cis-isomer and 3.5-3.65 ppm for the trans-isomer.^{[2][9]}

^{13}C NMR Spectroscopy Protocol:

- Experiment: Proton-decoupled ^{13}C experiment.
- Data Analysis: The chemical shifts of the carbon atoms in the cyclohexane ring differ between isomers, providing confirmation of the cis/trans stereochemistry.^{[4][9]} For example, C-3 is observed around 67.7 ppm for cis-PMD and 72.8 ppm for trans-PMD.^[9]

Purity and Isomer Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the PMD product and the relative abundance of the cis and trans isomers.[13][17]

Sample Preparation:

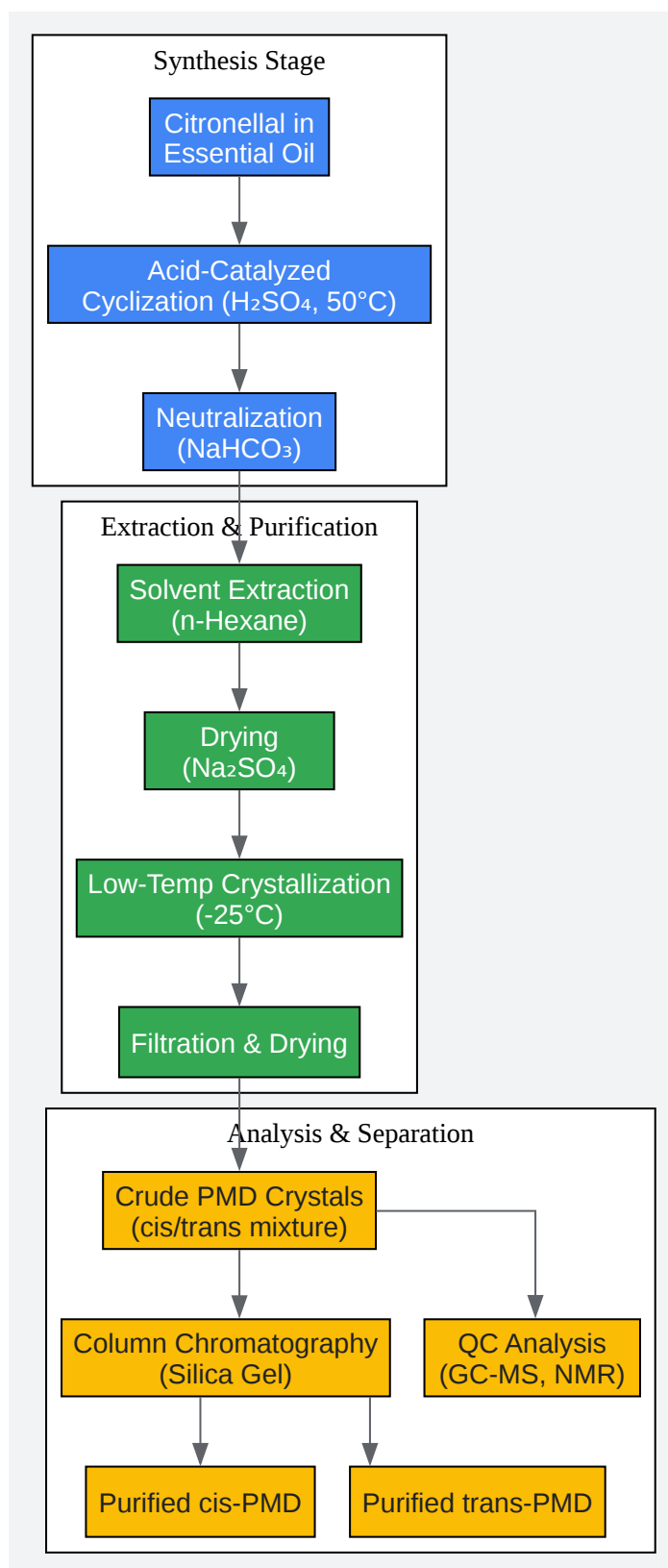
- Prepare a stock solution of the PMD sample in a suitable solvent like hexane or methylene chloride at a concentration of approximately 100 µg/mL.[17]

GC-MS Protocol:

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A chiral column (e.g., Rt-βDEXse) is required to separate all four principal stereoisomers.[17]
- Injector Temperature: 250°C
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
- Carrier Gas: Helium.
- MS Detector: Electron Ionization (EI) mode.
- Data Analysis: Identify peaks based on their retention times relative to pure standards. The mass spectrum for PMD will show characteristic fragment ions at m/z 154 ($[M-H_2O]^+$) and 139 ($[M-H_2O-CH_3]^+$).[17] Quantify the isomer ratio by integrating the peak areas.

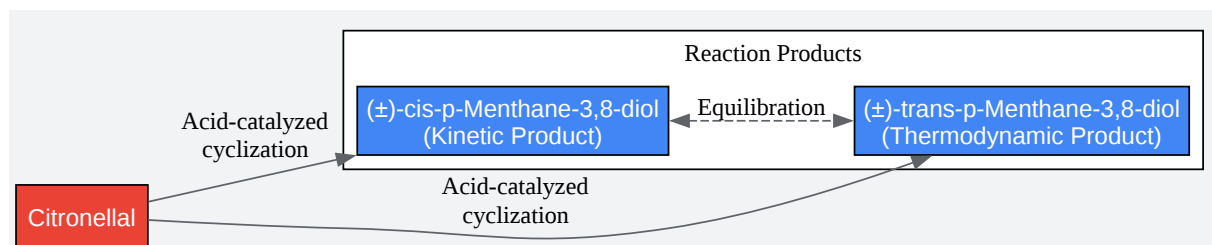
Visualization of Key Processes

The following diagrams, created using the DOT language, illustrate the synthesis workflow and the chemical relationship between the precursor and products.



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Caption: Workflow for the synthesis, purification, and analysis of **p-Menthane-3,8-diol**.



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Caption: Relationship between Citronellal and its cis/trans PMD isomerization products.

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